REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:11][C:12]([O:14][CH2:15][CH:16]=[CH2:17])=[O:13])[C:5]([O:7][CH2:8][CH:9]=[CH2:10])=[O:6])C=C.C1(=O)OC(=O)CC1=C.C(C1CC(=O)OC1=O)C=C>>[C:5]([O:7][CH2:8][CH:9]=[CH2:10])(=[O:6])[C:4]([CH2:11][C:12]([O:14][CH2:15][CH:16]=[CH2:17])=[O:13])=[CH2:1]
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C(C(=O)OCC=C)CC(=O)OCC=C
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C1(C(=C)CC(=O)O1)=O
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(=O)OC(C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
About 190 g of diallyl itaconate having a boiling point of 95° C. at 2 hPa (abs.) are recovered
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)CC(=O)OCC=C)(=O)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |